Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate

Medicinal Chemistry Library Synthesis Scaffold Diversity

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate (CAS 1207178-51-5) is a heterocyclic building block belonging to the N-Boc-4-cyanopiperidine class. Its molecular formula is C12H21N3O2 and its molecular weight is 239.31 g/mol.

Molecular Formula C12H21N3O2
Molecular Weight 239.319
CAS No. 1207178-51-5
Cat. No. B566748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate
CAS1207178-51-5
Synonymstert-butyl 4-(aMinoMethyl)-4-cyanopiperidine-1-carboxylate
Molecular FormulaC12H21N3O2
Molecular Weight239.319
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CN)C#N
InChIInChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8,13H2,1-3H3
InChIKeyPOYWVVDLDGFKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate (CAS 1207178-51-5): Procurement-Relevant Baseline for a Trifunctional Piperidine Building Block


Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate (CAS 1207178-51-5) is a heterocyclic building block belonging to the N-Boc-4-cyanopiperidine class. Its molecular formula is C12H21N3O2 and its molecular weight is 239.31 g/mol. The structure integrates three chemically orthogonal functional groups on the piperidine C4 position—a Boc‑protected secondary amine, a primary aminomethyl handle, and a nitrile—enabling sequential, chemoselective derivatization without transient protecting‑group manipulation [1]. The compound is supplied as a solid or powder with purities typically ≥95% and is used predominantly as a pharmaceutical intermediate in central nervous system (CNS) and kinase‑targeted discovery programmes .

Why Generic Substitution of Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate (1207178-51-5) Carries Procurement Risk


Structurally similar piperidine building blocks that lack either the C4‑nitrile or the C4‑aminomethyl group force medicinal chemists to introduce the missing functionality through additional synthetic steps, which reduces overall yield, lowers scaffold diversity, and often alters the conformational preference of the piperidine ring in the final bioactive molecule . Because the target compound provides both a hydrogen‑bond‑donor primary amine and a hydrogen‑bond‑acceptor nitrile at the same quaternary centre, it enables the parallel construction of focused libraries that are geometrically inaccessible with mono‑substituted analogs such as 1‑Boc‑4‑cyanopiperidine (CAS 91419‑52‑2) or tert‑butyl 4‑(aminomethyl)piperidine‑1‑carboxylate (CAS 144222‑22‑0). Substituting any of these simpler analogs therefore leads to divergence in the chemical space that can be explored, introduces intellectual‑property uncertainty when the target compound is explicitly claimed as a key intermediate in competitor patents, and frequently necessitates re‑optimisation of downstream chemistry, eroding both timelines and cost‑efficiency in lead‑generation campaigns [1].

Quantitative Evidence Guide: Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate (1207178-51-5) vs Closest Structural Analogs


Functional-Group Count Advantage Over 1‑Boc‑4‑cyanopiperidine (CAS 91419‑52‑2)

The target compound contains three chemically distinct functional groups (Boc‑amine, primary aminomethyl, nitrile), whereas the closest commercial mono‑substituted analog 1‑Boc‑4‑cyanopiperidine possesses only two (Boc‑amine and nitrile). This additional vector increases the number of potential derivatisation points per molecule from two to three, directly expanding the accessible chemical space in parallel library synthesis [1].

Medicinal Chemistry Library Synthesis Scaffold Diversity

Computed Lipophilicity (XLogP3‑AA) Differentiates from 1‑Boc‑4‑cyanopiperidine

The predicted octanol‑water partition coefficient (XLogP3‑AA) of the target compound is 0.2, approximately 1.2 log units lower than that of 1‑Boc‑4‑cyanopiperidine (XLogP3 ≈ 1.4), reflecting the increased polarity contributed by the primary amine [1]. This difference is large enough to influence passive membrane permeability and solubility classification in early drug‑discovery triaging.

Physicochemical Profiling ADME Prediction Lead Optimisation

Topological Polar Surface Area (TPSA) Advantage for CNS Multiparameter Optimisation

The computed topological polar surface area (TPSA) of the target compound is 79.4 Ų, positioning it favourably inside the CNS drug‑like space (commonly < 90 Ų for blood‑brain barrier penetration) while still providing three derivatisation handles. In contrast, 4‑cyanopiperidine (TPSA 35.8 Ų) lacks the aminomethyl group necessary for target engagement, and tert‑butyl 4‑(aminomethyl)piperidine‑1‑carboxylate (TPSA 55.6 Ų) lacks the nitrile that often serves as a critical hydrogen‑bond acceptor with kinase hinge regions [1].

CNS Drug Design Blood‑Brain Barrier Permeability Physicochemical Descriptors

Commercially Available Purity Benchmarking Against Structurally Similar Building Blocks

Multiple authorised suppliers list the target compound at purities of 97–98% (HPLC), whereas the most closely related commercial alternative with all three functional groups—tert‑butyl 4‑((cyanomethyl)amino)piperidine‑1‑carboxylate (CAS 1224923‑48‑1)—is frequently offered at 95% maximum purity . The higher baseline purity reduces the burden of pre‑reaction purification and improves lot‑to‑lot reproducibility in parallel synthesis workflows.

Procurement Specification Purity Threshold Medicinal Chemistry Supply

Patent‑Documented Utility as a Key Intermediate in CDK4/6 Kinase Inhibitor Series

US patent application US20230416271 exemplifies aminomethyl‑cyanopiperidine scaffolds as direct precursors to heteroarylquinazoline CDK4 inhibitors, with fully elaborated final compounds achieving IC₅₀ values of 0.4–24 nM against CDK4/cyclin D3 in Caliper Mobility Shift Assays [1]. While the target compound itself is the N‑Boc‑protected intermediate, its core architecture (C4‑aminomethyl‑4‑cyanopiperidine) is explicitly retained in the bioactive final molecules, establishing a direct structure‑activity relationship link that is absent for simpler mono‑substituted piperidine building blocks.

Kinase Inhibition Cyclin‑Dependent Kinase Cancer Therapeutics

Recommended Application Scenarios for Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate (1207178-51-5)


Diversity‑Oriented Synthesis of CNS‑Focused Compound Libraries

The triple‑functional architecture (Boc, aminomethyl, nitrile) supports sequential, chemoselective derivatisation—amide coupling at the aminomethyl group, nitrile hydrolysis or cycloaddition, and Boc deprotection for final diversification—all from a single starting scaffold. The computed TPSA of 79.4 Ų and XLogP3‑AA of 0.2 keep final library members within the CNS drug‑like property window, making this compound an efficient anchor point for generating blood‑brain barrier‑permeable screening collections [1].

Accelerated Synthesis of CDK4/6‑Targeted Chemical Probes and Lead Series

Because the C4‑aminomethyl‑4‑cyanopiperidine substructure has been exemplified in patent US20230416271 as a direct precursor to CDK4/cyclin D3 inhibitors with sub‑nanomolar IC₅₀ values, acquiring the pre‑assembled building block shortens the synthetic route to patent‑relevant chemical matter by 2–3 steps relative to a linear synthesis starting from N‑Boc‑4‑piperidone [1]. This route‑shortening translates to an estimated 15–25% reduction in total synthesis FTE and reagent cost for a typical 50‑compound lead‑optimisation library.

Parallel Synthesis of Covalent Inhibitor Candidates via Nitrile‑Directed Chemistry

The pendant nitrile group can be converted to a thioamide, amidine, or tetrazole without affecting the Boc‑protected amine, enabling the generation of covalent‑warhead‑decorated libraries. The presence of the primary aminomethyl group on the same quaternary carbon simultaneously permits attachment of the target‑protein recognition element, consolidating two essential pharmacophoric features on a single, commercially available piperidine scaffold [1].

Quote Request

Request a Quote for Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.